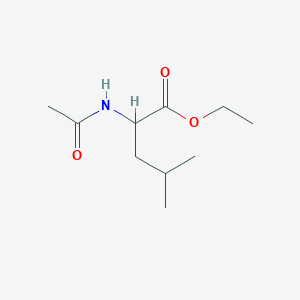

Ethyl 2-acetamido-4-methylpentanoate

Description

Contextual Significance within Organic and Medicinal Chemistry Research

The significance of Ethyl 2-acetamido-4-methylpentanoate in organic and medicinal chemistry is intrinsically linked to its parent compound, N-acetyl-L-leucine. N-acetyl-L-leucine itself has been investigated for various neurological conditions. nih.govnih.gov The introduction of an ethyl ester group to create this compound is a common strategy in medicinal chemistry to modulate a molecule's pharmacokinetic properties. Esterification can increase lipophilicity, potentially enhancing the compound's ability to cross cellular membranes.

In the context of organic synthesis, this compound serves as a protected form of the amino acid leucine (B10760876). The acetylation of the amino group and the esterification of the carboxyl group prevent these functional groups from participating in unwanted side reactions during complex multi-step syntheses, such as peptide synthesis.

Historical Overview of Research on the Compound and its Analogues

Direct historical research focusing exclusively on this compound is limited in widely available scientific literature. However, the study of its parent molecule, N-acetyl-leucine, dates back to the mid-20th century. The racemic form, N-acetyl-DL-leucine, has been used for the treatment of vertigo since 1957. nih.gov

Research on amino acid esters as protected intermediates in peptide synthesis became more prominent in the latter half of the 20th century. The synthesis of compounds like this compound would typically be a straightforward laboratory procedure, often not warranting dedicated historical documentation unless it was part of a larger, more significant synthetic effort. Modern research continues to explore derivatives of N-acetyl-L-leucine, with a focus on understanding how modifications to the chemical structure, such as the addition of an ethyl ester, can refine its biological activity and transport mechanisms. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-acetamido-4-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-5-14-10(13)9(6-7(2)3)11-8(4)12/h7,9H,5-6H2,1-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLYKMBNKKBAHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50961112 | |

| Record name | N-(1-Ethoxy-4-methyl-1-oxopentan-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114-55-2, 4071-36-7 | |

| Record name | NSC280767 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-Ethoxy-4-methyl-1-oxopentan-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Acetamido 4 Methylpentanoate and Its Precursors

Classical and Contemporary Chemical Synthesis Routes

Traditional organic chemistry provides a robust toolkit for the construction of amino acid derivatives. These methods often involve the sequential formation of the carbon skeleton and the introduction of the necessary functional groups.

The amidomalonate synthesis is a well-established and highly effective method for preparing α-amino acids, which is readily adapted for their N-acetylated derivatives. This pathway is a variation of the malonic ester synthesis. acs.orgreddit.com

The synthesis commences with diethyl 2-acetamidomalonate. This starting material contains a central carbon atom flanked by two ester groups and an acetamido group, rendering its α-hydrogen acidic. Treatment with a strong base, such as sodium ethoxide (NaOEt), results in the formation of a resonance-stabilized enolate. pearson.com This enolate serves as a potent nucleophile.

The subsequent step involves the alkylation of this enolate via a nucleophilic substitution (SN2) reaction with an appropriate alkyl halide. pearson.com For the synthesis of the leucine (B10760876) backbone, isobutyl bromide is used. The enolate attacks the electrophilic carbon of isobutyl bromide, displacing the bromide ion and forming a new carbon-carbon bond. This yields diethyl 2-acetamido-2-isobutylmalonate.

The final stage involves acidic hydrolysis and decarboxylation. Heating the alkylated intermediate in the presence of aqueous acid (e.g., HCl) hydrolyzes both the ester groups to carboxylic acids and the amide linkage. The resulting intermediate, a dicarboxylic acid, is unstable to heat and readily undergoes decarboxylation (loss of CO₂), yielding racemic N-acetyl-leucine. To obtain the final target compound, the N-acetyl-leucine is then subjected to esterification with ethanol (B145695), typically under acidic conditions (Fischer esterification) or using coupling agents.

When starting from N-acetyl-leucine, its conversion to Ethyl 2-acetamido-4-methylpentanoate is an esterification reaction. While Fischer esterification is an option, peptide coupling reagents offer a mild and efficient alternative, particularly for sensitive substrates. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly employed for this purpose. peptide.com

The reaction mechanism involves the activation of the carboxylic acid group of N-acetyl-leucine by the carbodiimide. This forms a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable, unreactive N-acylurea, reducing the yield. To prevent this side reaction and minimize potential racemization, an additive is typically used. rsc.org

1-Hydroxybenzotriazole (HOBt) is a common and effective additive. rsc.orgnih.gov HOBt rapidly reacts with the O-acylisourea intermediate to form an activated HOBt-ester. This ester is more stable than the O-acylisourea but is still highly reactive towards nucleophiles. The subsequent addition of ethanol leads to the formation of the desired product, this compound, with the regeneration of HOBt and the formation of a urea (B33335) byproduct (e.g., dicyclohexylurea). peptide.comnih.gov

Nucleophilic substitution is a cornerstone of the synthetic routes to the precursors of this compound. As detailed in the amidomalonate synthesis (Section 2.1.1), the key step is the SN2 reaction between the enolate of diethyl acetamidomalonate and an alkyl halide like isobutyl bromide. pearson.com This reaction is fundamental to constructing the carbon skeleton of the target molecule.

An alternative classical approach that also relies on nucleophilic substitution is the Gabriel synthesis. youtube.comlibretexts.org This method uses potassium phthalimide (B116566) as a protected source of ammonia (B1221849). reddit.com In a typical sequence for amino acid synthesis, the phthalimide anion acts as a nucleophile, attacking an α-bromo ester. For the synthesis of a leucine precursor, this would involve reacting potassium phthalimide with ethyl 2-bromo-4-methylpentanoate. This SN2 reaction forms the protected amino ester. The phthalimide protecting group is then typically removed using hydrazine (B178648) to liberate the primary amine of the amino acid ester. libretexts.org For the target compound, a subsequent N-acetylation step would be required.

The classical amidomalonate and Gabriel syntheses produce racemic products because the key alkylation step involves a planar or near-planar nucleophile, allowing for attack from either face with equal probability. youtube.com Achieving stereochemical control to produce a single enantiomer of the final product requires more advanced strategies.

Contemporary organic synthesis has developed catalytic asymmetric alkylation methods to address this challenge. These approaches utilize a chiral catalyst to create a three-dimensional environment that favors the formation of one stereoisomer over the other. For instance, the alkylation of a glycine-derived Schiff base can be performed using a combination of a palladium catalyst and a chiral ligand. The chiral metal complex coordinates to the substrate, shielding one face and directing the incoming alkylating agent to the other, resulting in high enantiomeric excess (ee) of the product.

While specific data for the direct asymmetric synthesis of this compound via this method is not detailed, the general principle is widely applicable. The table below illustrates conceptual outcomes from such advanced catalytic systems, demonstrating their potential for high selectivity.

| Catalyst System | Substrate Type | Alkylating Agent | Yield (%) | Stereoselectivity (ee/dr) |

| Pd/Chiral Ligand | Glycine Schiff Base Ester | Isobutyl Bromide | High | >95% ee |

| Ni/Chiral Bisoxazoline | Alanine-derived Enolate | Alkyl Halide | Good | >90% dr |

| Organocatalyst (Chiral Phase-Transfer) | N-Protected Glycine Ester | Isobutyl Halide | Moderate-High | >90% ee |

This table represents typical results for modern asymmetric alkylation reactions and serves as an illustrative example of the stereocontrol achievable.

Enzymatic and Biocatalytic Synthesis Approaches

Biocatalysis offers a powerful alternative to chemical synthesis, often providing unparalleled stereoselectivity under mild reaction conditions. Enzymes can be used to either resolve racemic mixtures or to directly synthesize a single enantiomer from a prochiral substrate.

Two primary biocatalytic strategies are prominent for producing enantiomerically pure L-amino acids and their derivatives: kinetic resolution and asymmetric synthesis.

Kinetic Resolution: A common industrial method for producing L-amino acids is the enzymatic kinetic resolution of a racemic mixture of N-acetyl amino acids. nih.gov In this process, racemic N-acetyl-leucine is exposed to an enzyme, typically Acylase I from sources like Aspergillus oryzae. nih.gov This enzyme exhibits high stereoselectivity, catalyzing the hydrolysis of the acetyl group from N-acetyl-L-leucine only, leaving the N-acetyl-D-leucine untouched.

Asymmetric Synthesis: A more direct biocatalytic route is the asymmetric amination of a prochiral keto acid. The α-keto acid corresponding to leucine is α-ketoisocaproate. Enzymes such as leucine dehydrogenase (LDH) or other transaminases can catalyze the reductive amination of α-ketoisocaproate to L-leucine with very high enantioselectivity. mdpi.comresearchgate.net This reaction typically uses ammonia as the amine source and requires a cofactor like NADH, which must be regenerated in a coupled enzymatic system to be economical. mdpi.com The L-leucine produced can then be converted to this compound through subsequent chemical acetylation and esterification steps.

| Biocatalytic Method | Enzyme | Substrate(s) | Product(s) for Separation | Typical Selectivity |

| Kinetic Resolution | Acylase I | Racemic N-acetyl-leucine | L-Leucine + N-acetyl-D-leucine | >99% ee for L-Leucine |

| Asymmetric Synthesis | Leucine Dehydrogenase (LDH) | α-Ketoisocaproate + NH₃ + NADH | L-Leucine | >99% ee |

| Asymmetric Synthesis | Transaminase (ATA) | α-Ketoisocaproate + Amine Donor | L-Leucine | >99% ee |

Multi-Enzymatic Cascade Reactions

A prominent strategy for producing chiral N-acetylated amino acids, the direct precursors to their corresponding esters, is through the dynamic kinetic resolution (DKR) of a racemic mixture of N-acyl amino acids. This approach typically employs a combination of two key enzymes: an N-acylamino acid racemase (NAAAR) and an enantioselective aminoacylase (B1246476). nih.gov

The process begins with a racemic mixture of N-acetyl-leucine (both D- and L-enantiomers). The NAAAR continuously interconverts the D- and L-enantiomers. Simultaneously, an L-selective aminoacylase specifically hydrolyzes the N-acetyl-L-leucine to L-leucine and acetate. As the L-enantiomer is consumed, the racemase ensures the conversion of the remaining D-enantiomer into the L-form, allowing for a theoretical yield of 100% for the desired L-amino acid. This L-leucine can then be re-acetylated and subsequently esterified to produce the target compound, this compound.

Alternatively, a cascade involving a racemase and a lipase (B570770) can be envisioned for the direct production of the N-acetyl amino acid ester from a racemic N-acetyl amino acid. In this hypothetical cascade, the N-acylamino acid racemase would continuously racemize the N-acetyl-leucine, while a stereoselective lipase would catalyze the esterification of only one of the enantiomers (e.g., the L-enantiomer) with ethanol to form this compound. Such a system would streamline the synthesis into a single, efficient DKR process. The development of such multi-enzyme systems remains an active area of research, with the potential to significantly improve the production of chiral amino acid esters. researchgate.net

Optimization of Enzymatic Reaction Conditions in Aqueous Media

For the lipase-catalyzed esterification of N-acetyl-L-leucine with ethanol to form this compound, several factors would need to be carefully controlled. Lipases, such as those from Candida antarctica (often immobilized as Novozym 435), are frequently employed for such transformations due to their stability and broad substrate specificity. rsc.orgfrontiersin.org

Temperature: Enzyme activity generally increases with temperature up to an optimal point, beyond which denaturation leads to a rapid loss of function. For many lipase-catalyzed reactions, the optimal temperature typically falls within the range of 40-60°C. frontiersin.org

Substrate Molar Ratio: The ratio of the acyl donor (N-acetyl-L-leucine) to the alcohol (ethanol) can significantly influence the reaction equilibrium and rate. An excess of the alcohol is often used to drive the reaction towards ester formation.

Enzyme Loading: The concentration of the enzyme affects the reaction rate. Increasing the enzyme amount will generally increase the initial reaction velocity, but the cost and potential for mass transfer limitations must be considered.

Aqueous Environment and Co-solvents: While performing reactions in water is desirable, the low solubility of non-polar substrates can be a limiting factor. The use of nanomicelles, formed by surfactants like TPGS-750-M, can enable efficient lipase-catalyzed esterification in aqueous media by creating a suitable microenvironment for the reaction. rsc.org Alternatively, the use of biphasic systems or the addition of water-miscible organic co-solvents can also enhance substrate solubility and reaction performance. researchgate.net

The optimization of these parameters is often carried out using statistical methods, such as response surface methodology (RSM), to efficiently identify the optimal reaction conditions.

Below is an interactive data table illustrating a hypothetical optimization of lipase-catalyzed esterification of an N-acetylated amino acid.

| Experiment | Temperature (°C) | Substrate Molar Ratio (Acid:Alcohol) | Enzyme Loading (wt%) | Conversion (%) |

| 1 | 40 | 1:1 | 5 | 45 |

| 2 | 40 | 1:3 | 5 | 65 |

| 3 | 40 | 1:1 | 10 | 55 |

| 4 | 40 | 1:3 | 10 | 78 |

| 5 | 50 | 1:1 | 5 | 60 |

| 6 | 50 | 1:3 | 5 | 85 |

| 7 | 50 | 1:1 | 10 | 70 |

| 8 | 50 | 1:3 | 10 | 92 |

| 9 | 60 | 1:1 | 5 | 50 |

| 10 | 60 | 1:3 | 5 | 75 |

| 11 | 60 | 1:1 | 10 | 62 |

| 12 | 60 | 1:3 | 10 | 83 |

Advanced Chemical Transformations and Reactions of Ethyl 2 Acetamido 4 Methylpentanoate

Hydrolytic Pathways and Amino Alcohol Formation

The hydrolysis of ethyl 2-acetamido-4-methylpentanoate can proceed through two main pathways: cleavage of the ester linkage or cleavage of the amide bond. The specific pathway and resulting products are determined by the reaction conditions, such as pH and the presence of enzymes.

Under basic or acidic conditions, the ester group is susceptible to hydrolysis, yielding N-acetyl-leucine and ethanol (B145695). This reaction is a standard ester hydrolysis. Conversely, enzymatic hydrolysis can offer greater selectivity. For instance, L-aminoacid acylase can be employed for the enantioselective hydrolysis of the N-acetyl group from the corresponding racemic mixture, a key step in the production of pure L-leucine. google.com While this enzyme primarily acts on the N-acetyl group of the amino acid, other hydrolases can target the ester bond. The enzymatic hydrolysis of N-acyl amino acid esters can be highly enantioselective, providing a route for the kinetic resolution of racemic mixtures. harvard.eduepo.org

The formation of the corresponding amino alcohol, N-acetyl-leucinol, from this compound involves a two-step process. First, the ethyl ester is hydrolyzed to N-acetyl-leucine. Subsequently, the carboxylic acid group of N-acetyl-leucine is reduced to a primary alcohol. This reduction can be achieved using various reducing agents.

A study on the pharmacokinetics of N-acetyl-DL-leucine revealed that the L-enantiomer is metabolized in the body, likely through deacetylation to L-leucine. nih.govnih.gov This biological transformation underscores the susceptibility of the amide bond to hydrolysis under specific enzymatic conditions.

Table 1: Products of Hydrolysis of this compound

| Hydrolysis Condition | Bond Cleaved | Primary Product(s) |

| Acidic/Basic | Ester | N-acetyl-leucine, Ethanol |

| Enzymatic (Acylase) | Amide | L-leucine, Acetic acid (from N-acetyl-L-leucine) google.com |

| Enzymatic (Esterase) | Ester | N-acetyl-leucine, Ethanol |

Acrylation Reactions and Aromatic Functionalization

The amide nitrogen of this compound can undergo further functionalization. One such reaction is acrylation, which introduces a polymerizable group onto the molecule. The synthesis of N-acryloyl-leucine ethyl ester has been demonstrated as a "grafter" for protease-catalyzed peptide synthesis. nih.gov This reaction typically involves the treatment of the corresponding amino acid ethyl ester hydrochloride with acryloyl chloride in the presence of a base like triethylamine. nih.gov This method provides a route to N-acryloyl functionalized oligopeptides. nih.gov

The synthesis of poly(N-acryl amino acids) has also been reported through the radical polymerization of N-acryl amino acid monomers, which are prepared by reacting acryloyl chloride with amino acid esters in dry solvents. nih.gov These polymers, including those derived from leucine (B10760876), have shown biological activity. nih.gov

Aromatic functionalization at the nitrogen atom of amino acid esters can be achieved through N-arylation reactions. A general method for the N-arylation of amino acid esters with aryl triflates has been developed using a palladium precatalyst, which allows for the coupling under mild conditions with minimal racemization. nih.gov This transformation is significant for creating N-aryl amino acid core structures found in medicinal agents. nih.gov

Table 2: Synthesis of N-Acryloyl-Amino Acid Ethyl Ester Grafters

| Reactants | Reagents | Product | Reference |

| L-Leucine ethyl ester hydrochloride | Acryloyl chloride, Triethylamine, Chloroform | N-acryloyl-leucine ethyl ester | nih.gov |

| L-Glutamic acid diethyl ester hydrochloride | Acryloyl chloride, Triethylamine, Chloroform | N-acryloyl-glutamic acid diethyl ester | nih.gov |

| L-Alanine ethyl ester hydrochloride | Acryloyl chloride, Triethylamine, Chloroform | N-acryloyl-alanine ethyl ester | nih.gov |

Peptide Bond Formation and Amidation Strategies

This compound serves as a crucial building block in peptide synthesis. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be activated and coupled with the amino group of another amino acid or peptide. Alternatively, the N-acetyl group can be removed to expose the free amine, which can then react with an activated carboxylic acid.

Various coupling reagents are employed to facilitate amide bond formation, minimizing side reactions and racemization. nih.gov The use of N-ethyl-5-phenylisoxazolium-3'-sulfonate has been demonstrated for the coupling of N-protected amino acids with amino acid esters, including L-leucine methyl ester. orgsyn.org

Direct amidation of esters, including amino acid esters, offers a more atom-economical approach to amide bond formation. Methods utilizing base-promoted amidation of unactivated esters have been developed. nih.govresearchgate.net For instance, potassium tert-butoxide has been used to promote the amidation of esters with various amines. researchgate.net Catalytic methods for the direct amidation of esters with amino alcohols have also been reported, often proceeding through an initial transesterification followed by an intramolecular rearrangement. researchgate.net Furthermore, Lewis acids like TiF4 have been shown to catalyze the direct amidation of carboxylic acids with amines, a reaction that can be extended to peptide synthesis. researchgate.net

Table 3: Reagents for Peptide Coupling and Amidation

| Reaction Type | Reagent/Catalyst | Substrates | Reference |

| Peptide Coupling | N-ethyl-5-phenylisoxazolium-3'-sulfonate | N-carbobenzyloxy-L-asparagine, L-leucine methyl ester hydrochloride | orgsyn.org |

| Base-Promoted Amidation | Potassium tert-butoxide | Methyl 3-methyl benzoate, 4-methyl aniline | nih.govresearchgate.net |

| Catalytic Amidation | Acetic Acid | Ethyl acetate, Various amines | researchgate.net |

| Lewis Acid Catalysis | TiF4 | Benzoic acid, Benzylamine | researchgate.net |

Esterification and Transesterification Reactions

While this compound is already an ester, it can participate in transesterification reactions, where the ethyl group is exchanged for a different alkyl or aryl group. This transformation is typically catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of an alcohol. masterorganicchemistry.com Base-catalyzed transesterification, on the other hand, proceeds via nucleophilic attack of an alkoxide on the ester carbonyl. masterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of the desired alcohol can drive the reaction to completion. masterorganicchemistry.com

The concurrent N-acetylation and esterification of amino acids can be achieved using triethyl orthoacetate (TEOA). nih.gov This one-pot reaction proceeds under neutral conditions and is effective for converting amino acids like L-proline and L-phenylalanine to their corresponding N-acetyl ethyl esters in good yields. nih.gov The mechanism is proposed to involve the formation of an intermediate oxazolidinone. nih.gov

Enzyme-catalyzed esterification of N-protected amino acids with secondary alcohols has also been demonstrated, offering a method for the synthesis of chiral esters with good diastereomeric ratios. researchgate.net

Table 4: Catalysts and Reagents for Esterification and Transesterification

| Reaction Type | Catalyst/Reagent | Reactants | Product | Reference |

| Transesterification | Acid or Base | Ester, Alcohol | New Ester, Original Alcohol | masterorganicchemistry.com |

| Concurrent N-acetylation and Esterification | Triethyl orthoacetate (TEOA) | L-phenylalanine | N-acetyl-L-phenylalanine ethyl ester | nih.gov |

| Enzymatic Esterification | Celite-immobilized protease | N-Cbz-L-amino acids, Secondary alcohols | N-Cbz-L-amino acid secondary esters | researchgate.net |

Stereoselective Conversions and Racemization Studies

The stereochemical integrity of the chiral center at the alpha-carbon is a critical aspect of the chemistry of this compound, particularly in the context of peptide synthesis. Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a significant concern.

N-acetyl amino acids can be susceptible to racemization, especially under certain conditions. For instance, N-acetyl amides can be racemized upon recrystallization from hot acetic acid, likely through an enolization mechanism. almerja.net The presence of a carbonyl group adjacent to the stereogenic center makes it precarious, as enolization destroys the chirality. almerja.net The racemization of α-amino acid esters can also be induced by dissolution in a mixture of aliphatic ketones and carboxylic acids, with acetone (B3395972) containing acetic acid being a particularly effective medium. nih.gov

In peptide synthesis, the activation of the carboxyl group of an N-protected amino acid for coupling can lead to racemization via the formation of an oxazolone (B7731731) intermediate. The choice of coupling reagents and reaction conditions is therefore crucial to suppress this side reaction. acs.org

Conversely, stereoselective conversions are highly desirable. The enantioselective hydrolysis of racemic N-acylamino acid esters using enzymes is a well-established method for obtaining enantiomerically pure amino acids and their derivatives. harvard.eduepo.org Furthermore, methods for the racemization of unwanted enantiomers are valuable for recycling materials in resolution processes. A process for the racemization of a base addition salt of N-acetyl-L-leucine or N-acetyl-D-leucine in the presence of acetic anhydride (B1165640) has been reported. google.com A study also investigated the racemization process of acetyl-L-leucine using acetic anhydride in the presence of sodium hydroxide. isef.net

Table 5: Conditions Affecting the Stereochemistry of this compound and Related Compounds

| Process | Conditions | Outcome | Reference |

| Racemization | Recrystallization from hot acetic acid | Racemization of N-acetyl amides | almerja.net |

| Racemization | Acetone containing 15% acetic acid | Racemization of α-amino acid esters | nih.gov |

| Racemization | Acetic anhydride in the presence of a base | Racemization of N-acetyl-leucine salts | google.com |

| Stereoselective Hydrolysis | Acylase I enzyme | Kinetic resolution of N-acyl-DL-amino acids | harvard.edu |

Role of Ethyl 2 Acetamido 4 Methylpentanoate As a Key Intermediate in Complex Molecule Synthesis

Precursor in Amino Acid and Peptide Synthesis

The primary role of Ethyl 2-acetamido-4-methylpentanoate in this context is as a protected form of L-leucine, a fundamental component of proteins and peptides. In peptide synthesis, it is crucial to control the sequence in which amino acids are linked together. This requires the selective protection and deprotection of the amino (-NH2) and carboxylic acid (-COOH) groups to prevent uncontrolled polymerization and ensure the formation of the desired peptide bond.

The N-acetyl group on this compound protects the amino group, while the ethyl ester protects the carboxylic acid group. This dual protection allows the leucine (B10760876) moiety to be incorporated into a growing peptide chain in a controlled manner. The general strategy involves coupling a protected amino acid like this one with another amino acid that has a free amino group and a protected carboxyl group. The formation of the peptide bond is facilitated by a coupling reagent. This cycle of deprotection and coupling is the basis of both solution-phase and solid-phase peptide synthesis (SPPS). peptide.com While modern SPPS often employs Fmoc or Boc protecting groups, the principles of using N-acylated and esterified amino acids are foundational to peptide chemistry. peptide.comresearchgate.net

The synthesis of N-acetyl-L-leucine, the precursor acid to the ethyl ester, can be achieved by reacting L-leucine with acetic anhydride (B1165640). google.comisef.net The subsequent esterification to yield this compound provides a derivative that is useful in further synthetic steps.

Table 1: Functional Groups and Their Roles in Peptide Synthesis

| Functional Group | Protecting Group | Purpose in Synthesis |

|---|---|---|

| Amino Group (-NH₂) | Acetyl (Ac) | Prevents unwanted reactions at the nitrogen atom, directing peptide bond formation to the correct terminus. |

Building Block for Bioactive Molecules and Pharmaceutical Intermediates

Beyond peptides, this compound serves as a key building block for a variety of other bioactive molecules and is classified as a pharmaceutical intermediate. bldpharm.commidas-pharma.com Its structure, containing a chiral center and a modifiable side chain, makes it an attractive starting point for the synthesis of complex targets.

One notable application is in the synthesis of N-acetyl-DL-leucine, a racemic mixture used as a treatment for vertigo. isef.net The synthesis can start from L-leucine, which is first acetylated. isef.net The resulting N-acetyl-L-leucine can then be racemized, a process that converts the single enantiomer into a mixture of both D and L forms. google.com Ester derivatives like this compound are intermediates in such multi-step syntheses. chemicalbook.com

The utility of such intermediates is broad in the pharmaceutical industry, where they serve as starting materials for active pharmaceutical ingredients (APIs). midas-pharma.com The presence of the acetamido group and the ester allows for various chemical transformations, such as hydrolysis, amidation, or reduction, to build more complex molecular frameworks.

Table 2: Examples of Synthetic Applications

| Target Molecule Category | Synthetic Role of Intermediate |

|---|---|

| Modified Amino Acids | Serves as a protected precursor allowing modification of the side chain or other parts of the molecule. |

| Pharmaceutical Drugs | Acts as a fragment or starting material for the total synthesis of a complex drug molecule. isef.net |

Comprehensive Analytical Characterization Techniques in Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of a compound by measuring the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for Ethyl 2-acetamido-4-methylpentanoate is not widely published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ethyl ester and the N-acetyl-leucine backbone contain several distinct proton signals.

Predicted ¹H NMR Data for this compound

| Assigned Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH(CH₃)₂ (leucine side chain) | ~ 0.9 | Doublet | 6H |

| -CH(CH₃)₂ (leucine side chain) | ~ 1.5 - 1.7 | Multiplet | 1H |

| -CH₂-CH (leucine backbone) | ~ 1.6 - 1.8 | Multiplet | 2H |

| -NH-CO-CH₃ (acetyl group) | ~ 2.0 | Singlet | 3H |

| -O-CH₂-CH₃ (ethyl ester) | ~ 4.1 - 4.2 | Quartet | 2H |

| -CH-NH (alpha-proton) | ~ 4.4 - 4.6 | Multiplet | 1H |

| -O-CH₂-CH₃ (ethyl ester) | ~ 1.2 - 1.3 | Triplet | 3H |

| -NH-CO- (amide proton) | ~ 6.0 - 6.5 | Doublet | 1H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their functional groups.

Predicted ¹³C NMR Data for this compound

| Assigned Carbon | Predicted Chemical Shift (ppm) |

| -CH(CH₃)₂ (leucine side chain) | ~ 22 - 23 |

| -CH(CH₃)₂ (leucine side chain) | ~ 25 |

| -NH-CO-CH₃ (acetyl group) | ~ 23 |

| -CH₂-CH (leucine backbone) | ~ 41 |

| -CH-NH (alpha-carbon) | ~ 52 |

| -O-CH₂-CH₃ (ethyl ester) | ~ 61 |

| -O-CH₂-CH₃ (ethyl ester) | ~ 14 |

| -NH-CO-CH₃ (amide carbonyl) | ~ 170 |

| -CO-O- (ester carbonyl) | ~ 173 |

Mass Spectrometry (MS, HRMS, ESI-MS, GC-MS/MS, GC×GC/TOF-MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The molecular weight of this compound is 201.26 g/mol . nist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS can determine the exact mass of the molecule, allowing for the calculation of its elemental formula (C₁₀H₁₉NO₃).

Alpha-cleavage: Loss of the ethoxy group (-OC₂H₅, m/z 45) from the ester.

Amide cleavage: Cleavage of the bond between the alpha-carbon and the nitrogen, or between the nitrogen and the acetyl carbonyl.

Side-chain fragmentation: Loss of the isobutyl group (C₄H₉, m/z 57).

McLafferty rearrangement: A characteristic rearrangement for esters and carbonyl compounds.

Electrospray Ionization (ESI-MS): This is a soft ionization technique, often coupled with liquid chromatography (LC-MS), that typically produces the protonated molecule [M+H]⁺ (m/z 202.14) or adducts with other cations like sodium [M+Na]⁺ (m/z 224.12). This is useful for confirming the molecular weight with minimal fragmentation. Tandem MS (MS/MS) on the protonated molecule can then be used to induce and analyze fragmentation for structural confirmation.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its amide and ester functional groups.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | ~ 3300 |

| C-H (Alkyl) | Stretch | ~ 2870 - 2960 |

| C=O (Ester) | Stretch | ~ 1735 - 1750 |

| C=O (Amide I) | Stretch | ~ 1650 |

| N-H (Amide II) | Bend | ~ 1550 |

| C-O (Ester) | Stretch | ~ 1180 - 1250 |

The strong carbonyl (C=O) stretching bands from the ester and amide groups are the most prominent features in the spectrum. The ester C=O stretch typically appears at a higher wavenumber than the amide C=O stretch. spectrabase.com The N-H stretch is also a key diagnostic peak.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Carbonyl groups generally show strong, sharp bands in Raman spectra. The C-C and C-H vibrations of the alkyl backbone and side chain would also be visible.

Chromatographic Separation and Purity Assessment

Chromatography is essential for separating the target compound from impurities and for assessing its purity.

Gas Chromatography (GC) Techniques

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. N-acetylated amino acid esters are well-suited for GC analysis, often showing good peak shape and resolution. acs.orgacs.org

A typical GC or GC-MS system for analyzing this compound would involve:

Column: A capillary column with a polar stationary phase (e.g., a polyethylene (B3416737) glycol or a cyanopropyl-based phase) is often used to achieve good separation of N-acetyl amino acid esters. nih.gov

Injector: Split/splitless injection at a temperature around 250 °C.

Oven Program: A temperature gradient, for example, starting at 100 °C and ramping up to 250 °C, would be employed to ensure the elution of the compound.

Detector: A Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification.

Research on N-acetyl n-propyl esters and N-acetyl n-butyl esters of amino acids has demonstrated the viability of GC for their quantitative analysis, indicating that the ethyl ester would also be amenable to this technique. nih.govoup.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purity analysis of a wide range of compounds, including those that are not suitable for GC.

For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach. While specific methods for this exact ester are not widely documented, a suitable method can be designed based on methods for related N-acetylated amino acids and their derivatives. mdpi.comajpp.in

Exemplary RP-HPLC Method Parameters

| Parameter | Description |

| Stationary Phase (Column) | C18 or C8 silica-based column (e.g., 4.6 mm x 250 mm, 5 µm particle size). |

| Mobile Phase | A gradient of water (often with an acid modifier like 0.1% formic acid or phosphoric acid for better peak shape) and an organic solvent like acetonitrile (B52724) or methanol. |

| Detection | UV detection at a low wavelength (~205-210 nm) where the amide bond absorbs, or by mass spectrometry (LC-MS). |

| Flow Rate | Typically 1.0 mL/min. |

| Column Temperature | Maintained at a constant temperature, e.g., 25-30 °C, for reproducibility. |

This method would effectively separate the target compound from more polar or less polar impurities, allowing for accurate purity assessment.

Microanalytical TechniquesThis section would focus on elemental analysis data for this compound. A data table would present the calculated elemental composition based on its molecular formula (C₁₀H₁₉NO₃) and compare it against experimentally determined values ("found %"). The required experimental data from published research is not available.

Without access to specific research findings from primary scientific literature that detail the analytical characterization of this compound, providing the requested detailed and data-rich article is not feasible while adhering to the strict requirements of scientific accuracy and data integrity.

Computational and Theoretical Investigations of Ethyl 2 Acetamido 4 Methylpentanoate

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools for investigating the three-dimensional structure and dynamic behavior of molecules. For Ethyl 2-acetamido-4-methylpentanoate, these techniques can elucidate its conformational landscape and flexibility, which are crucial for its biological activity and chemical reactivity.

Conformational analysis is a key aspect of molecular modeling that involves identifying the stable arrangements of atoms in a molecule, known as conformers or rotamers. libretexts.org These different conformations arise from the rotation around single bonds. libretexts.org For this compound, rotations around the Cα-Cβ and C-N bonds, among others, would be of particular interest. The relative energies of these conformers determine the molecule's preferred shape. Staggered conformations are generally more stable and have lower energy, while eclipsed conformations are less stable due to steric hindrance. libretexts.orgyoutube.com In the case of butane, the anti conformation, where the large methyl groups are as far apart as possible, is the most stable. youtube.com Similarly, for this compound, the bulky isobutyl and ethyl ester groups will significantly influence the conformational preferences.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model how the molecule moves, vibrates, and interacts with its environment, such as a solvent. mdpi.com For instance, MD simulations have been used to study the structural dynamics of N-acetylated chitosan, revealing how acetylation affects its mobility and interactions. mdpi.com A similar approach for this compound in an aqueous solution could reveal important information about its hydration shell and how its conformation changes in a biological context.

| Technique | Focus of Investigation | Expected Insights |

|---|---|---|

| Conformational Analysis | Rotation around single bonds to identify stable conformers (rotamers). | Determination of the lowest energy conformations and the relative stabilities of different spatial arrangements of the molecule. libretexts.orgyoutube.com |

| Molecular Dynamics (MD) Simulations | Simulating the movement of atoms over time in a defined environment (e.g., water). | Understanding the dynamic behavior, flexibility, and interactions with solvent molecules. mdpi.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the electronic structure of a molecule, which is fundamental to its reactivity. mdpi.com These calculations can determine a wide range of molecular properties that are difficult to measure experimentally.

For this compound, DFT calculations can be used to compute its molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. mdpi.com

Another important property that can be calculated is the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These regions are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Furthermore, quantum chemical calculations can provide values for various thermodynamic properties, such as enthalpy, Gibbs free energy, and entropy. mdpi.com These values are crucial for understanding the energetics of reactions involving this compound.

| Amino Acid | HOMO (a.u.) | LUMO (a.u.) | Dipole Moment (Debye) | Gibbs Free Energy (a.u.) |

|---|---|---|---|---|

| Serine | -0.26 | 0.04 | 1.54 | -436.42 |

| Threonine | -0.25 | 0.04 | 2.53 | -475.72 |

| Asparagine | -0.25 | 0.04 | 3.81 | -529.77 |

| Glutamine | -0.25 | 0.04 | 4.01 | -569.08 |

Note: This table presents example data from a study on amino acids with polar uncharged side chains to illustrate the types of properties that can be calculated for this compound. mdpi.com

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, which contains both an ester and an amide linkage, computational studies can shed light on reactions such as hydrolysis and peptide bond formation.

The hydrolysis of the ester group in this compound can be studied computationally to determine whether it proceeds through an acid- or base-catalyzed mechanism. researchgate.net DFT calculations can be employed to map out the potential energy surface of the reaction, identifying the structures of intermediates and transition states. ekb.eg For example, a computational study on the hydrolysis of carboxylesterases revealed a four-step mechanism involving the formation of two tetrahedral intermediates. nih.gov

Similarly, the formation or cleavage of the amide (peptide-like) bond can be investigated. Computational studies on peptide bond formation have explored both concerted and stepwise mechanisms, showing that the energy barriers are significantly reduced upon protonation. researchgate.netrsc.org These studies provide a framework for understanding the reactivity of the acetamido group in this compound. By calculating the Gibbs free energy of activation, researchers can predict the kinetics of these reactions. nih.gov

| Reaction Type | Computational Method | Key Information Obtained |

|---|---|---|

| Ester Hydrolysis | Density Functional Theory (DFT) | Identification of intermediates and transition states, calculation of activation energies for acid- or base-catalyzed pathways. ekb.egnih.gov |

| Amide Bond Formation/Cleavage | DFT, Ab initio methods | Elucidation of concerted vs. stepwise mechanisms, determination of reaction energy profiles and kinetic barriers. researchgate.netrsc.orgnih.gov |

Molecular Docking Applications in Ligand-Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential inhibitors of enzymes. Given that this compound is a derivative of the amino acid leucine (B10760876), it could potentially interact with various enzymes involved in amino acid metabolism or other biological pathways.

The docking process involves placing the ligand in the active site of the enzyme and evaluating the binding affinity using a scoring function. nih.gov The results can provide insights into the binding mode of the ligand and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov

For example, molecular docking studies have been performed on derivatives of leucine to identify potential inhibitors of leucine aminopeptidase. nih.govresearchgate.net These studies revealed that the compounds interact with key amino acid residues in the enzyme's binding pocket. researchgate.net Similarly, docking studies could be performed with this compound against various target enzymes, such as those involved in fatty acid metabolism like acetyl-CoA carboxylase, to predict its potential biological targets and inhibitory activity. nih.gov The binding affinity is often expressed as a docking score or binding energy, with more negative values indicating a stronger interaction. acs.org

| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Compound 5a | VEGFR-2 | -7.86 | GLU883, GLY1046, HIS1024, PHE1045 acs.org |

| Compound 7a | Acetyl-CoA Carboxylase 2 (hACC2) | -8.01 (Docking Score) | Glu-2230, Gly-2162, Lys-1967 nih.gov |

| Sulfonyl-L-cysteine derivative (5) | HEPG2, MCF7, PaCa2 cell lines | IC50 51.9, 54.2, 59.7 µg/ml | Not specified ekb.eg |

Note: This table shows example data from various molecular docking studies to illustrate the type of information that can be generated. The target enzymes and binding affinities are specific to the compounds studied in the cited literature.

Research on Derivatives and Analogues of Ethyl 2 Acetamido 4 Methylpentanoate

Leucine-Derived Analogues and Their Synthetic Routes

The synthesis of analogues of Ethyl 2-acetamido-4-methylpentanoate often begins with the modification of the parent amino acid, leucine (B10760876), or its N-acetylated form. A common precursor is N-acetyl-leucine, which can be prepared by the acylation of L-leucine using acetic anhydride (B1165640). isef.netgoogle.com The reaction conditions, such as the molar ratio of reactants, can significantly impact the yield of the final product. isef.netgoogle.com

One area of investigation involves the concurrent esterification and N-acetylation of amino acids. For instance, the reaction of L-proline and L-phenylalanine with triethyl orthoacetate in refluxing toluene (B28343) has been shown to produce the corresponding N-acetyl ethyl esters in good yield. A similar transformation was reported for the acetylation of DL-leucine ethyl ester with triethyl orthoacetate to yield the N-acetyl derivative. sci-hub.st

Furthermore, the development of hydrolysis-resistant analogues has been a subject of interest. One study reported the synthesis of isoindoline (B1297411) N-acyl amino acid analogues designed to be resistant to enzymatic degradation. This involved the preparation of compounds like oleoyl-L-leucine from oleoyl (B10858665) chloride and L-leucine. nih.gov

Enzymatic synthesis offers an alternative, often stereoselective, route to N-acyl amino acid esters. Lipase-catalyzed transesterification is a known method for producing such compounds. nih.gov These enzymatic strategies can provide a greener alternative to traditional chemical synthesis. nih.gov

Below is a table summarizing various synthetic approaches to leucine-derived analogues.

| Precursor | Reagents | Product | Key Features |

| L-Leucine | Acetic Anhydride | N-acetyl-leucine | Precursor for esterification |

| DL-Leucine ethyl ester | Triethyl orthoacetate | N-acetyl-DL-leucine ethyl ester | Concurrent acetylation |

| L-Leucine | Oleoyl chloride | Oleoyl-L-leucine | Hydrolysis-resistant analogue |

| Amino Acids | Triethyl orthoacetate | N-acetyl amino acid ethyl esters | Concurrent esterification and N-acetylation |

Peptide Conjugates and Amide Derivatives

The synthesis of peptide conjugates and amide derivatives from this compound and similar N-acetylated amino acid esters is a significant area of research, enabling the creation of more complex molecules with tailored properties. The formation of an amide bond is a fundamental reaction in this context.

A general method for synthesizing amide derivatives involves the reaction of an N-acetylated amino acid ester with an amine. For example, N-acetyltyrosine-N-ethyl amide can be synthesized from N-acetyl tyrosine ethyl ester by stirring it with an aqueous solution of ethylamine (B1201723) for an extended period. govst.edu This straightforward approach could theoretically be applied to this compound to generate a variety of N-substituted amides.

In peptide synthesis, N-protected amino acid esters, such as the methyl ester of carbobenzyloxy-L-asparaginyl-L-leucine, are common intermediates. orgsyn.org These are typically formed by coupling an N-protected amino acid with an amino acid ester using a coupling reagent. Various coupling reagents are available, including carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide), often used in conjunction with additives like HOBt (1-hydroxybenzotriazole) to minimize racemization. peptide.com Other reagents such as HBTU and TBTU are also highly efficient for peptide bond formation. peptide.com

The synthesis of more complex peptide derivatives, such as tert-butyloxycarbonylprolylleucylglycinamide, can be achieved either by reacting the corresponding ethyl ester with a methanolic ammonia (B1221849) solution or through a mixed anhydride method. researchgate.net

The following table outlines common reagents used in the formation of peptide and amide bonds.

| Coupling Reagent Class | Examples | Key Characteristics |

| Carbodiimides | DCC, DIC, EDC | Widely used for amide and ester formation. By-products can be an issue. |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | Highly efficient, fast reaction times, and low racemization. |

| Phosphonium Salts | BOP, PyBOP | Effective coupling reagents. |

| Additives | HOBt, HOAt | Used with carbodiimides to suppress racemization. |

Functionalized Esters and Aromatic Adducts

The modification of the ester group or the introduction of aromatic moieties to the core structure of this compound can lead to novel derivatives with altered physicochemical properties.

The synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall biosynthesis provides an example of how the core structure of an N-acetylated amino sugar can be modified. A modular synthesis approach allowed for the functionalization of the 2-amino group using mild amide bond coupling conditions with various activated ester derivatives. nih.gov This strategy could potentially be adapted to modify the leucine side chain of this compound.

The synthesis of N-benzoyl amino esters and N-benzoyl amino acids represents another class of aromatic adducts. These can be prepared through a coupling reaction between a benzoic acid derivative and an amino acid methyl ester or by N-acylation of an amino acid with benzoic anhydride. scielo.org.mx For example, a variety of substituted N-benzoyl-L-valine methyl esters have been synthesized using this approach. scielo.org.mx

Furthermore, multicomponent reactions offer an efficient way to construct complex molecules containing aromatic rings. For instance, the reaction of aromatic aldehydes, malononitrile, and ethyl acetoacetate (B1235776) can yield 4H-pyran derivatives, showcasing a method for incorporating aromatic aldehydes into a more complex heterocyclic structure. researchgate.net While not a direct modification of the target compound, this illustrates a strategy for creating complex structures that could potentially incorporate a leucine-derived component.

Synthesis and Characterization of Stereoisomeric Forms

The stereochemistry of this compound is a critical aspect of its chemical identity, as different enantiomers can exhibit distinct biological activities and pharmacokinetic properties. nih.govnih.gov The synthesis and characterization of its stereoisomeric forms are therefore of significant interest.

The synthesis of N-acetyl-DL-leucine, the racemic precursor to the ethyl ester, can be achieved from L-leucine through a process that involves a racemization step. google.com One method for racemization involves the formation of a Schiff base in situ with salicylic (B10762653) aldehyde. google.com Another approach involves treating N-acetyl-L-leucine with acetic anhydride in the presence of a base. isef.net

The chiral resolution of racemic mixtures is a common method to obtain pure enantiomers. For DL-leucine, diastereomeric salt formation with a chiral resolving agent, such as (+)-di-1,4-toluoyl-D-tartaric acid monohydrate, has been shown to be an effective method for separation. rsc.org The differing stabilities and solubilities of the resulting diastereomeric salts allow for their separation. rsc.org Similar principles could be applied to the resolution of N-acetyl-DL-leucine or its ethyl ester. Chiral resolution of N-acetyl-DL-leucine has been demonstrated using chromatographic methods, for example with a CHIRALPAK QD-AX column. daicelchiral.com

Pharmacokinetic studies have highlighted the importance of stereochemistry, showing that the D- and L-enantiomers of N-acetyl-leucine are handled differently in biological systems. nih.gov This underscores the necessity for methods to synthesize and characterize stereochemically pure forms of its derivatives.

The table below summarizes methods relevant to the synthesis and separation of stereoisomers.

| Method | Description | Application |

| Racemization | Conversion of a pure enantiomer into a racemic mixture. | Synthesis of N-acetyl-DL-leucine from L-leucine. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Separation of DL-leucine using diastereomeric salt formation. |

| Chiral Chromatography | Chromatographic separation of enantiomers using a chiral stationary phase. | Resolution of N-acetyl-DL-leucine. |

Stereochemical Considerations in the Synthesis and Application of Ethyl 2 Acetamido 4 Methylpentanoate

Enantioselective Synthesis Strategies

The synthesis of a single enantiomer of ethyl 2-acetamido-4-methylpentanoate requires stereocontrolled methods to ensure high enantiomeric purity. Common strategies begin with the readily available chiral pool of L-leucine ((S)-leucine), which sets the desired stereochemistry from the outset.

One of the most direct methods involves a two-step process starting from L-leucine: N-acetylation followed by esterification. The N-acetylation is typically achieved by reacting L-leucine with acetic anhydride (B1165640), often under basic conditions. google.com This reaction generally proceeds without racemization, thus preserving the stereochemical integrity of the α-carbon. The subsequent esterification of the resulting N-acetyl-L-leucine to its ethyl ester can be accomplished through methods like Fischer esterification.

Alternatively, enzymatic synthesis offers high enantioselectivity. Enzymes such as aminoacylases can be used in the kinetic resolution of racemic N-acetyl-DL-leucine. In this process, the enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the unreacted N-acetyl-D-leucine. The separated N-acetyl-L-leucine can then be esterified. Conversely, lipases can be employed to catalyze the enantioselective esterification of racemic N-acetyl-leucine, preferentially producing the ethyl ester of one enantiomer.

For de novo synthesis, asymmetric hydrogenation of an enamide precursor, such as ethyl 2-acetamido-4-methylpent-2-enoate, is a powerful strategy. This reaction utilizes chiral phosphine (B1218219) ligands complexed to a rhodium or ruthenium catalyst to direct the addition of hydrogen across the double bond, creating the chiral center with high enantiomeric excess (e.e.).

Another advanced approach involves the stereoselective reductive amination of a keto-ester precursor, ethyl 2-oxo-4-methylpentanoate. This can be achieved using a chiral amine or a combination of an ammonia (B1221849) source and a chiral reducing agent or catalyst. Chemo-enzymatic methods, employing enzymes like leucine (B10760876) dehydrogenase, can also convert the keto-ester into the desired L-amino acid with near-perfect stereocontrol, which is then acetylated. rsc.org

Diastereoselective Control in Reaction Pathways

While this compound itself has only one stereocenter, diastereoselective control becomes critical in synthetic routes where intermediates possess multiple chiral centers. This is particularly relevant when building the leucine backbone from smaller, achiral fragments using chiral auxiliaries.

One established method is the diastereoselective alkylation of a chiral enolate. For instance, a chiral auxiliary, such as an Evans oxazolidinone, can be acylated with a propionyl group. Deprotonation of this imide creates a chiral enolate, which then reacts with an electrophile like isobutyl iodide. The steric hindrance from the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary reveals the chiral carboxylic acid, a precursor to L-leucine, with high diastereomeric excess (d.e.). rsc.orgresearchgate.net This precursor can then be converted to the final target molecule.

A similar principle applies to diastereoselective conjugate additions. A chiral sultam, for example, can be attached to crotonate to form a chiral α,β-unsaturated acceptor. The addition of an organocuprate reagent, such as a labeled methyl group, is directed by the chiral sultam, establishing a new stereocenter with high diastereoselectivity. rsc.orgresearchgate.net These methods provide a robust pathway to stereochemically defined precursors for the synthesis of non-natural or isotopically labeled leucine derivatives.

In the context of more complex molecules incorporating an N-acetyl-leucine unit, such as the antitubercular natural product Mycoplanecin A which contains N-methylated D-leucine, diastereoselective peptide couplings are essential. acs.org The coupling of the N-acetyl-leucine unit to another chiral amino acid or peptide fragment must be carefully controlled to prevent epimerization at the α-carbon, which would lead to the formation of diastereomeric peptide products.

Chiral Purity Determination and Its Significance

Verifying the enantiomeric purity of this compound is crucial, as the biological properties of the two enantiomers can differ significantly. The most common and effective method for determining the enantiomeric excess (e.e.) is chiral chromatography.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard technique. For N-acetyl-leucine and its esters, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Supelco Astec CHIROBIOTIC T), have proven highly effective. nih.govplos.orgplos.orgsigmaaldrich.com These columns enable the direct separation of the (R) and (S) enantiomers, allowing for their quantification. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies and thus different retention times.

The table below summarizes typical conditions for the chiral separation of N-acetyl-leucine enantiomers, a method directly applicable to its ethyl ester derivative.

| Parameter | Condition | Reference |

| Column | Supelco Astec CHIROBIOTIC T (2.1 x 150 mm, 5 µm) | nih.govplos.orgplos.org |

| Mobile Phase | Gradient of Buffer A (20 mM ammonium (B1175870) acetate) and Buffer B (methanol) | nih.govplos.org |

| Detection | Liquid Chromatography-Mass Spectrometry (LC-MS) | nih.govplos.org |

| Result | Baseline separation of N-acetyl-D-leucine and N-acetyl-L-leucine | nih.govplos.org |

An alternative approach involves derivatization with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. Reagents like o-phthalaldehyde (B127526) (OPA) combined with a chiral thiol such as N-acetyl-L-cysteine (NAC) react with the amino acid (after deacetylation) to form fluorescent diastereomeric isoindoles, which are readily separable by reversed-phase HPLC. researchgate.net

The significance of determining chiral purity lies in the fact that often only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even cause undesirable effects. plos.org Therefore, stringent quality control of the enantiomeric composition is a regulatory and safety requirement for pharmaceutical applications.

Impact of Stereochemistry on Molecular Recognition

The chirality of this compound is a critical determinant of its interaction with other chiral molecules, especially biological macromolecules like enzymes and transporters. The distinct three-dimensional arrangement of atoms in the (R) and (S) enantiomers leads to different binding affinities and activities.

The biological relevance of this stereospecificity is clearly demonstrated by its parent compound, N-acetyl-leucine. Studies on the racemate (N-acetyl-DL-leucine) have shown that the therapeutic effects in treating neurological disorders, such as Niemann-Pick disease type C (NPC), are almost exclusively due to the L-enantiomer (N-acetyl-L-leucine). plos.orgbiorxiv.org The D-enantiomer is considered inactive or "isomeric ballast." plos.org

This stereospecificity is rooted in molecular recognition at several levels:

Membrane Transport: Both N-acetyl-L-leucine and N-acetyl-D-leucine are recognized and transported into cells by monocarboxylate transporters (MCTs). researchgate.netnih.gov However, studies have shown that the D-enantiomer can inhibit the uptake of the L-enantiomer, indicating competitive binding at the transporter. nih.gov

Enzymatic Metabolism: Once inside the cell, a key difference emerges. N-acetyl-L-leucine is metabolized by acylases, which remove the acetyl group to release L-leucine. In contrast, N-acetyl-D-leucine is not a substrate for these enzymes and is not significantly metabolized. nih.gov This stereospecific enzymatic reaction is crucial for the therapeutic mechanism, which relies on the downstream effects of the released L-leucine.

The table below summarizes the differential biological activities of N-acetyl-leucine enantiomers.

| Enantiomer | Activity/Property | Finding | Reference |

| N-Acetyl-L-leucine | Therapeutic Effect | The active enantiomer in treating NPC and other neurological disorders. | plos.orgbiorxiv.org |

| Cellular Transport | Substrate for MCT transporters. | researchgate.netnih.gov | |

| Metabolism | Hydrolyzed by intracellular acylases to L-leucine. | nih.gov | |

| N-Acetyl-D-leucine | Therapeutic Effect | Inactive; does not contribute to therapeutic response. | plos.orgbiorxiv.org |

| Cellular Transport | Substrate for MCT transporters; can inhibit uptake of the L-enantiomer. | nih.govresearchgate.netnih.gov | |

| Metabolism | Not significantly metabolized by acylases. | nih.gov |

This differential handling by the body underscores the profound impact of stereochemistry. The precise spatial orientation of the isobutyl group, the acetamido group, and the ethyl ester function relative to the chiral center of this compound dictates how it fits into the active sites of enzymes and the binding pockets of transporters, ultimately determining its biological fate and function.

Advanced Research Applications and Biochemical Interplay of Ethyl 2 Acetamido 4 Methylpentanoate

Role as Enzyme Modulators and Biochemical Probes

The acetylation of amino acids is a significant process in biochemistry and molecular biology, as these modified molecules are involved in numerous metabolic pathways. researchgate.net N-acetyl amino acids can be formed through the degradation of N-acetyl proteins or by the direct acetylation of amino acids via specific enzymes. researchgate.net The enzymatic synthesis of N-acyl amino acid amides is a field of considerable research, employing enzymes like lipases and acylases for their production. nih.gov These biocatalytic strategies are sought after for their efficiency and specificity. nih.gov

While specific studies detailing Ethyl 2-acetamido-4-methylpentanoate as an enzyme modulator are not prevalent, research on analogous compounds suggests this potential. For instance, N-acetyl-l-leucine methyl ester has been identified as a potent and selective inhibitor of geranylgeranyltransferase I (GGTase I). This enzyme is involved in the post-translational modification of proteins, including small GTPases that are crucial for various cellular signaling pathways. The ability of a closely related N-acetyl-leucine ester to inhibit such a key enzyme highlights the potential for this compound to serve as a biochemical probe for studying enzyme function and as a lead compound for developing enzyme modulators.

Furthermore, the broader class of N-acyl amino acids has been investigated for various bioactivities. For example, some studies have explored the enzyme inhibitory potential of plant extracts rich in related compounds. researchgate.net The enzymatic synthesis itself, often utilizing lipases, points to a direct interaction between N-acyl amino acid esters and enzymes, which is a prerequisite for their function as modulators or probes. nih.govresearchgate.net

Table 1: Examples of N-Acyl Amino Acids and Their Enzymatic Interactions

| Compound/Class | Interacting Enzyme(s) | Type of Interaction | Potential Application |

| N-acetyl-l-leucine methyl ester | Geranylgeranyltransferase I (GGTase I) | Inhibition | Biochemical probe, therapeutic development |

| N-acyl amino acids (general) | Lipases, Acylases | Substrate/Product in Synthesis | Biocatalysis, green chemistry |

| N-acetyl-glucosamine fatty acid esters | Lipase (B570770) | Synthesis | Production of novel glycolipids researchgate.net |

This table is generated based on data from related compounds and is for illustrative purposes.

Application in Metabolomics Studies and Analytical Research Tool Development

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has identified N-acetylated amino acids as compounds of interest. These molecules can serve as potential biomarkers for various physiological and pathological states. For instance, N-acetyl-leucine has been investigated as a potential biomarker for diabetes, with studies noting altered levels in patient samples. researchgate.net Similarly, N-acetyl asparagine has been associated with the QTc interval in diabetic patients, suggesting a role in cardiovascular health assessment. mdpi.com These findings underscore the relevance of the N-acetyl amino acid class in clinical metabolomics.

Given this context, this compound could be a valuable tool in metabolomics research. As a stable, synthetically accessible derivative of N-acetyl-leucine, it can be used as an analytical standard for the accurate quantification of endogenous N-acetyl-leucine in biological samples. The development of robust analytical methods is crucial for metabolomics, and research on related compounds provides a blueprint. For example, a method for the determination of N-Acetyl-L-cysteine Ethyl Ester (NACET) using sequential injection analysis has been developed, demonstrating the feasibility of creating precise analytical techniques for this class of compounds. mdpi.com

The use of isotopically labeled versions of this compound, such as deuterated forms, could further enhance its utility as an internal standard in mass spectrometry-based metabolomics platforms, allowing for more precise and reliable quantification of related metabolites.

Table 2: Analytical Methods for N-Acetyl Amino Acid Derivatives

| Analyte | Analytical Technique | Application | Reference |

| N-acetyl-DL-leucine enantiomers | UPLC–ESI–MS/MS | Quantitative analysis in saliva | researchgate.net |

| N-Acetyl-L-cysteine Ethyl Ester (NACET) | Sequential Injection Analysis | Determination in pharmaceutical preparations | mdpi.com |

| N-Acetyl-L-cysteine Ethyl Ester (NACET) | Flow Injection Analysis with Spectrophotometric Detection | Quantification using thiol-sensitive ligands | nih.gov |

This table presents examples of analytical methods developed for related N-acetylated amino acid derivatives.

Derivatives as Sensors for Environmental Analytes

The development of chemical sensors for environmental monitoring is a critical area of research. While there is no direct evidence of this compound or its derivatives being used as sensors for environmental analytes, the chemical functionalities present in the molecule offer theoretical possibilities for such applications. The ester and amide groups could potentially be modified to create new molecules with specific binding properties for target analytes.

The principles used in the analytical determination of related compounds could be adapted for sensor development. For instance, the spectrophotometric method for N-acetyl-l-cysteine ethyl ester (NACET) relies on the reduction of a Cu(II)-ligand complex by the thiol group of the analyte, resulting in a color change. nih.gov While this compound lacks a thiol group, one could envision derivatizing it to include a functional group that interacts specifically with an environmental pollutant. This interaction could then be transduced into a measurable signal (e.g., colorimetric, fluorescent, or electrochemical).

The synthesis of novel derivatives of this compound could lead to the creation of selective chemosensors. For example, incorporating a specific receptor moiety onto the core structure could enable the detection of heavy metal ions, pesticides, or other organic pollutants. However, it is important to emphasize that this is a speculative application based on the general principles of sensor design and the chemical nature of N-acyl amino acids, and specific research in this area is currently lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.